molecular formula C22H14I2N2S B5157561 5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole

5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole

Cat. No. B5157561
M. Wt: 592.2 g/mol
InChI Key: HTSYISSABUAJHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole, also known as MIT-IV, is a synthetic compound that has been studied for its potential applications in various scientific fields.

Scientific Research Applications

5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole has been studied for its potential applications in various scientific fields, including cancer research, neurobiology, and microbiology. In cancer research, this compound has been shown to have anti-tumor activity in vitro and in vivo. In neurobiology, this compound has been studied for its potential use as a neuroprotective agent in models of neurodegenerative diseases. In microbiology, this compound has been shown to have antibacterial activity against a range of bacterial strains.

Mechanism of Action

The mechanism of action of 5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole is not fully understood, but it is believed to involve the inhibition of DNA synthesis and cell proliferation. This compound has been shown to induce apoptosis in cancer cells, which may contribute to its anti-tumor activity. In neurobiology, this compound has been shown to protect neurons from oxidative stress and inflammation, which are common features of neurodegenerative diseases.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects, including the induction of DNA damage and cell cycle arrest in cancer cells, the inhibition of bacterial growth, and the protection of neurons from oxidative stress and inflammation. This compound has also been shown to have antioxidant and anti-inflammatory properties, which may contribute to its neuroprotective effects.

Advantages and Limitations for Lab Experiments

One advantage of using 5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole in lab experiments is its specificity for certain types of cells and organisms. This compound has been shown to have selective toxicity towards cancer cells and certain bacterial strains, which may make it a useful tool for studying these organisms. However, one limitation of using this compound in lab experiments is its potential toxicity towards normal cells and organisms. Careful dosage and administration of this compound may be necessary to avoid unwanted side effects.

Future Directions

There are several potential future directions for the use of 5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole in scientific research. One area of interest is the development of this compound analogs with improved selectivity and efficacy. Another area of interest is the study of this compound in combination with other drugs or therapies, such as chemotherapy or radiation therapy. Additionally, the potential use of this compound as a neuroprotective agent in models of neurodegenerative diseases warrants further investigation.

Synthesis Methods

5,10-diiodo-2-[4-(methylthio)phenyl]-1H-phenanthro[9,10-d]imidazole is synthesized through a multi-step process that involves the reaction of 2-(4-methylthiophenyl) acetonitrile with iodine and potassium hydroxide to form 2-(4-methylthiophenyl)-1H-imidazole-5-carboxaldehyde. This intermediate is then reacted with 1,10-phenanthroline and iodine to yield this compound.

properties

IUPAC Name

5,10-diiodo-2-(4-methylsulfanylphenyl)-1H-phenanthro[9,10-d]imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14I2N2S/c1-27-15-6-2-12(3-7-15)22-25-20-18-10-13(23)4-8-16(18)17-9-5-14(24)11-19(17)21(20)26-22/h2-11H,1H3,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTSYISSABUAJHY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N2)I)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14I2N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

592.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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